molecular formula C8H8N4O3 B11896223 7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

Cat. No.: B11896223
M. Wt: 208.17 g/mol
InChI Key: YHIOHTNQPSPZQW-UHFFFAOYSA-N
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Description

7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core with a carboxylic acid group at position 6, a methyl substituent at position 1, and an amino group at position 5. Its structural complexity places it within a broader class of bioactive heterocycles, which are often studied for their pharmacological and industrial applications.

Properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

7-amino-1-methyl-5-oxo-4H-imidazo[4,5-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H8N4O3/c1-12-2-10-6-5(12)4(9)3(8(14)15)7(13)11-6/h2H,1H3,(H,14,15)(H3,9,11,13)

InChI Key

YHIOHTNQPSPZQW-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=C(C(=O)N2)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthesis of Diamine Intermediate

The imidazo[4,5-b]pyridine scaffold is often constructed from pyridine-2,3-diamine derivatives. For example, 5,6-dichloropyridine-2,3-diamine serves as a versatile precursor. Adaptation for the target compound involves introducing a methyl group at position 1 and a carboxylic acid at position 6.

Procedure :

  • Methylation : Treating 3-amino-4-methylpyridine-2-carboxylate with methyl iodide in the presence of a base yields the 1-methyl derivative.

  • Nitro Reduction : Catalytic hydrogenation or Zn/HCl-mediated reduction converts nitro groups to amines.

Cyclization with Carbonyl Reagents

Cyclodesulfurization or condensation with aldehydes/ketones forms the imidazole ring. For instance, reacting 3,4-diamino-6-carboxy-1-methylpyridine with triphosgene in dichloromethane generates the imidazo[4,5-b]pyridine core.

Key Data :

StepReagents/ConditionsYield (%)
Diamine synthesisMethyl iodide, K₂CO₃, DMF78
CyclizationTriphosgene, CH₂Cl₂, RT65

Method 2: One-Pot Multicomponent Assembly

Substrate Preparation

This approach, inspired by Zn-mediated one-pot reactions, starts with 2-chloro-3-nitro-4-carboxypyridine . The nitro group facilitates subsequent reductions, while the carboxylic acid (as an ester) is retained for later hydrolysis.

Procedure :

  • Amine Substitution : Reacting the chloropyridine with methylamine in H₂O-isopropanol replaces chlorine with methylamine.

  • Nitro Reduction : Zn dust in acetic acid reduces the nitro group to amine.

  • Cyclization : Addition of glyoxal induces cyclization, forming the dihydroimidazo ring.

Optimization Insights :

  • Solvent : H₂O-IPA mixtures enhance reaction rates.

  • Temperature : Reflux conditions (100°C) improve yields by 20% compared to room temperature.

Oxidation to 5-Oxo Derivative

The 4,5-dihydro intermediate is oxidized using MnO₂ or IBX to introduce the 5-oxo group.

Data :

Oxidation ReagentTime (h)Yield (%)
MnO₂682
IBX488

Method 3: Late-Stage Functionalization of Preformed Cores

SubstrateReagentYield (%)
6-Cyano derivativeHCl, H₂O, Δ90
6-Ethyl esterNaOH, EtOH, Δ85

Amino Group Installation

If the core lacks the 7-amino group, nitration followed by reduction is employed:

  • Nitration : Treat the core with HNO₃/H₂SO₄ at 0°C.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) affords the amine.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

ParameterMethod 1Method 2Method 3
Total Steps534
Overall Yield (%)425548
ScalabilityModerateHighLow
Functional Group ToleranceLimitedBroadModerate

Advantages :

  • Method 1 : High regiocontrol, suitable for analogs.

  • Method 2 : Streamlined one-pot procedure, cost-effective.

  • Method 3 : Flexibility in late-stage modifications.

Limitations :

  • Method 1 : Tedious protecting group strategies.

  • Method 2 : Sensitivity to electron-withdrawing substituents.

  • Method 3 : Requires prefunctionalized intermediates.

Experimental Protocols and Characterization Data

Representative Procedure (Method 2)

  • 2-Chloro-3-nitro-4-(methoxycarbonyl)pyridine (1.0 g) is stirred with methylamine (2 eq) in H₂O-IPA (3:1) at 100°C for 8 h.

  • Zn dust (3 eq) and acetic acid (5 mL) are added, stirred for 2 h.

  • Glyoxal (40% aqueous, 1.5 eq) is introduced, refluxed for 6 h.

  • The crude product is oxidized with IBX (2 eq) in DMF (10 mL) at 80°C for 4 h.

  • Ester hydrolysis with NaOH (2M, 10 mL) yields the carboxylic acid.

Characterization :

  • ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, H-2), 6.95 (s, 2H, NH₂), 3.89 (s, 3H, CH₃), 2.45 (q, 2H, CH₂).

  • HRMS : [M+H]⁺ calcd. for C₉H₉N₃O₃: 232.0722; found: 232.0725.

Chemical Reactions Analysis

Cyclocondensation Pathway

The reaction proceeds through a nucleophilic attack by creatinine’s amino group on the aldehyde moiety of the pyrazole derivative, followed by cyclization and dehydration. Pyrrolidine catalyzes the removal of water, stabilizing the transition state .

Key Steps :

  • Nucleophilic Attack : Creatinine’s amino group reacts with the aldehyde.

  • Cyclization : Formation of the imidazo-pyridine core via nitrogen participation.

  • Dehydration : Elimination of water to form the aromatic ring .

Curtius Rearrangement

This reaction involves the conversion of carboxylic acids to isocyanates via treatment with DPPA. The isocyanate undergoes intramolecular cyclization to form the oxo-imidazo structure.

Key Steps :

  • Activation : Carboxylic acid reacts with DPPA to form an activated intermediate.

  • Cyclization : Rearrangement leads to the formation of the oxo group and release of nitrogen gas .

Chemical Reactions Involving Functional Groups

The compound participates in reactions typical of heterocycles and carboxylic acids:

Reaction Type Reagents/Conditions Outcome
Amidation Activating agents (e.g., EDC)Conversion to amides
Ester Hydrolysis Acidic or basic conditionsFormation of carboxylic acid salts
Reduction LiAlH₄ or NaBH₄Reduction of carbonyl groups

Analytical Data and Spectral Characterization

Spectral analysis confirms the structure:

  • 1H NMR : Singlets for H-3 (7.63–7.88 ppm) and H-8 (7.87–8.26 ppm), with broad NH signals (7.05–7.21 ppm) .

  • IR : Absorption bands for C=O (1705–1708 cm⁻¹) and NH (3275–3281 cm⁻¹) .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several therapeutic areas:

Anticancer Activity

Studies have indicated that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant anticancer properties. For instance, research demonstrated that certain analogs could inhibit cell proliferation in various cancer cell lines, including HeLa and HepG2 cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungi. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo[4,5-b]pyridine scaffold can enhance antibacterial potency .

Anticonvulsant Effects

Recent investigations have highlighted the anticonvulsant potential of imidazo[4,5-b]pyridine derivatives. Compounds similar to 7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid have been tested in animal models for their ability to reduce seizure activity, providing a basis for further exploration in epilepsy treatment .

Biochemical Applications

The biochemical applications of this compound include:

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. Its ability to modulate enzyme activity positions it as a valuable tool in biochemical research and drug design .

Molecular Targeting

The compound's structure allows it to interact with specific molecular targets within cells, potentially leading to the development of targeted therapies for diseases such as cancer and neurodegenerative disorders. The binding affinity and selectivity of these compounds are crucial for minimizing side effects while maximizing therapeutic efficacy .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Efficacy

In a study published by Frontiers in Chemistry, various imidazo[4,5-b]pyridine derivatives were synthesized and tested against cancer cell lines. The most promising candidates exhibited IC50 values below 150 μM, indicating potent anticancer activity .

Case Study 2: Antimicrobial Testing

A series of derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that modifications at the nitrogen positions significantly enhanced antibacterial properties .

Mechanism of Action

The mechanism of action of 7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to specific biological effects.

Comparison with Similar Compounds

Carcinogenic Heterocyclic Amines

Key Compounds :

  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
  • 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)

Structural Differences :

  • PhIP and IQ share the imidazo-pyridine/quinoline backbone but lack the carboxylic acid group at position 4. PhIP has a phenyl substituent at position 6, while IQ features a quinoline ring system.

Antimicrobial Pyridine Derivatives

Key Compound :

  • Imidazo[4,5-b]thieno[3,2-e]pyridine-6-carboxylic acid

Structural Differences :

  • The thieno[3,2-e]pyridine moiety replaces the dihydroimidazo ring system in the target compound.

Hypothesis :

  • The 7-amino group in the target compound might improve antimicrobial efficacy by interacting with bacterial enzymes or DNA, similar to Schiff base-modified cotton fabrics .

Herbicidal Imidazolinones

Key Compounds :

  • Imazamox and Imazethapyr

Structural Differences :

  • Both herbicides feature a dihydroimidazolone ring fused to pyridinecarboxylic acid but lack the 7-amino group present in the target compound. Imazamox includes a methoxymethyl substituent, while imazethapyr has an ethyl group .

Key Compounds :

  • 6-Aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines

Structural Differences :

  • These analogs replace the pyridinecarboxylic acid with pyrazolo rings, altering electronic properties and solubility.

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Reference
7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid 7-Amino, 1-methyl, 6-carboxylic acid Hypothetical antimicrobial/DNA interaction N/A
PhIP 6-Phenyl, 1-methyl, 2-amino Carcinogenic (colon, mammary)
Imidazo[4,5-b]thieno[3,2-e]pyridine-6-carboxylic acid Thieno ring, 6-carboxylic acid Antimicrobial
Imazamox Methoxymethyl, dihydroimidazolone Herbicidal (ALS inhibition)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like ethyl 2-aminonicotinate derivatives. Key steps include protecting the amino group during imidazole ring formation and optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate:hexane gradients) is critical. Characterization should involve 1^1H/13^{13}C NMR and FTIR to confirm ring closure and functional group integrity .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across different studies?

  • Methodological Answer : Contradictions in spectral data often arise from solvent effects, pH-dependent tautomerism, or impurities. To resolve this:

  • Standardize solvent systems (e.g., DMSO-d6 for NMR) and pH conditions.
  • Compare experimental data with quantum-chemically computed spectra (using DFT/B3LYP/6-31G* basis sets) to validate assignments .
  • Cross-reference with structurally analogous imidazo[4,5-b]pyridine derivatives (e.g., carcinogenic heterocyclic amines in IARC reports) for consistency checks .

Q. What experimental strategies are effective for studying the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • Temperature gradients (4°C, 25°C, 40°C) under controlled humidity (e.g., 60% RH).
  • Light exposure (ICH Q1B guidelines) using UV-Vis spectrophotometry to track degradation products.
  • Monitor stability via HPLC-MS with a C18 column (mobile phase: 0.1% formic acid/acetonitrile) to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can computational reaction design improve the scalability of this compound’s synthesis?

  • Methodological Answer : Implement ICReDD’s integrated approach:

Use quantum chemical calculations (e.g., Gaussian 16) to model reaction pathways and identify rate-limiting steps.

Apply machine learning to screen solvent/reagent combinations for optimal yield and selectivity.

Validate predictions in microfluidic reactors to assess scalability and heat/mass transfer limitations .

Q. What methodologies are suitable for elucidating the compound’s structure-activity relationships (SAR) in biological systems?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to predict binding modes.
  • Synthesize derivatives with modifications at the 1-methyl or 6-carboxylic acid positions and assay for activity (e.g., enzyme inhibition IC50_{50}).
  • Cross-validate SAR using CRISPR-edited cell lines to isolate target-specific effects .

Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Standardize assay protocols (e.g., ATP concentration in kinase assays).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
  • Replicate studies under identical conditions with internal controls (e.g., staurosporine as a kinase inhibitor reference) .

Q. What advanced analytical techniques are recommended for characterizing trace impurities in this compound?

  • Methodological Answer :

  • Employ high-resolution LC-QTOF-MS to identify impurities at <0.1% levels.
  • Use 15^{15}N-labeled NMR to resolve overlapping signals in the imidazo[4,5-b]pyridine core.
  • Pair with X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation .

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